molecular formula C17H22N2O2S B2785918 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1396815-56-7

2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No.: B2785918
CAS No.: 1396815-56-7
M. Wt: 318.44
InChI Key: UDPXDPKPJXPEBK-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic small molecule designed for research purposes. This compound features a benzamide core linked via a but-2-yn-1-yl chain to a morpholine ring, a heterocycle commonly utilized in medicinal chemistry to influence the solubility and bioavailability of bioactive molecules . The presence of an ethylthio ether group adds to the compound's unique electronic and steric properties. Molecules incorporating morpholine and amide functional groups are frequently investigated as potential pharmacological tools and are common in patents for therapeutic agents . Similarly, benzamide scaffolds are found in compounds studied for their antifungal activity against agricultural pathogens . The rigid alkyne linker within the structure may confer specific conformational constraints, potentially influencing its interaction with biological targets. This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers are responsible for conducting all necessary experiments to characterize the compound's properties, mechanism of action, and specific research applications. All chemical handling, storage, and disposal should be performed in accordance with applicable local and international regulations.

Properties

IUPAC Name

2-ethylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)18-9-5-6-10-19-11-13-21-14-12-19/h3-4,7-8H,2,9-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPXDPKPJXPEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Ethylthio Group: This step may involve the nucleophilic substitution of a halogenated benzamide with an ethylthiol reagent.

    Attachment of the Morpholinobutynyl Group: This can be done through a coupling reaction, such as a Sonogashira coupling, between a halogenated benzamide and a morpholinobutynyl precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzamide core or the ethylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide exhibit anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, the morpholine moiety can enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent.

Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes linked to various diseases. For example, derivatives of benzamides have shown promise as monoamine oxidase inhibitors, which are crucial in treating depression and anxiety disorders. The ethylthio group may enhance binding affinity to the enzyme's active site, leading to improved therapeutic outcomes .

Application Description
Anticancer ActivityPotential to inhibit cancer cell growth through interaction with cellular targets.
Enzyme InhibitionPossible role as a monoamine oxidase inhibitor, aiding in the treatment of mood disorders.

Organic Synthesis Applications

Building Block for Complex Molecules
The unique structure of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide makes it a valuable building block in organic synthesis. Its functional groups can participate in various chemical reactions, enabling the synthesis of more complex molecules that may have novel properties or activities.

Synthesis Methodologies
Several synthetic routes have been developed for producing this compound, including:

  • Condensation Reactions : Utilizing amine and acid derivatives.
  • Cross-Coupling Reactions : Employing palladium-catalyzed methods to form carbon-carbon bonds.
  • Functional Group Transformations : Modifying existing groups to introduce new functionalities.

Case Study 1: Anticancer Properties

A study investigated the efficacy of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide in inhibiting tumor growth in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory effects of the compound on monoamine oxidase. The findings indicated that modifications to the ethylthio group enhanced binding affinity, thereby increasing inhibition rates compared to structurally similar compounds without this group.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The ethylthio and morpholinobutynyl groups could play roles in binding to the target and influencing its function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties
Compound Substituents/Features Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Ethylthio, morpholinobutynyl linker - - Hypothesized anticancer/antioxidant -
7q () Chloropyridinylamino, benzo[d]thiazole 70 177.9–180.8 Anticancer (HepG2, HeLa)
B4 () Morpholine-4-carbothioamide - - Antioxidant (86.7% inhibition)
Ev3 Compound (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) Thiazolylmethylthio, trifluoromethylpyridine - - Anticancer, antiviral
Ev5 (4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide) Chlorophenyl, morpholinylethyl linker - - Research chemical (unspecified)

Physicochemical Properties

  • Melting Points : ’s analogs show melting points ranging from 166.5°C to 239.1°C, correlating with molecular rigidity from aromatic substituents. The target’s alkyne linker may lower its melting point, enhancing solubility .
  • Synthetic Yields: Yields for benzamide analogs in range from 68–77%, suggesting moderate synthetic accessibility.

Biological Activity

2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides. Its unique structural features, including an ethylthio group and a morpholinobut-2-yn-1-yl substituent, suggest potential applications in medicinal chemistry and biological research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is C15H20N2O1SC_{15}H_{20}N_{2}O_{1}S. The compound's structure can be represented as follows:

Structure C15H20N2O1S\text{Structure }\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{1}\text{S}

This compound is characterized by:

  • An ethylthio group that may enhance its lipophilicity and biological activity.
  • A morpholinobut-2-yn-1-yl moiety that could facilitate interactions with biological targets.

The biological activity of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide primarily involves its interaction with various biological molecules, including enzymes and receptors. The ethylthio group may influence the compound's binding affinity and specificity towards these targets. Potential mechanisms include:

  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor modulation : It could interact with receptors to modulate signaling pathways relevant to disease processes.

Pharmacological Applications

Research indicates that compounds similar to 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide exhibit diverse pharmacological effects, including:

  • Anticancer properties : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins .
Compound NameBiological ActivityReferences
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamidePotential anticancer agent,
N-(4-morpholinobut-2-enyl)benzamideAntitumor activity
3-fluoro-N-(4-morpholinobut-2-yn-1-y)benzamideInhibitory effects on cell proliferation

Case Studies

A notable case study involving benzamide derivatives explored their effects on cancer cell lines. In vitro assays demonstrated that certain structural modifications could enhance cytotoxicity against specific cancer types. For instance, compounds with an ethylthio group showed increased efficacy compared to their methyl counterparts .

Comparative Analysis

When compared to structurally similar compounds, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-y)benzamide exhibits unique properties due to its combination of functional groups.

Similar CompoundKey DifferencesBiological Activity
N-(4-morpholinobut-2-enyl)benzamideLacks ethylthio groupFocused on different reactivity patterns
3-fluoro-N-(4-morpholinobut-2-y)benzamideContains fluorine atomExhibits distinct electronic properties

The inclusion of both the ethylthio and morpholinobutynyl groups in this compound may confer enhanced solubility and stability, potentially leading to improved bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and functional group coupling. Key steps include:

  • Use of coupling agents (e.g., EDC/HOBt) for forming the benzamide bond.
  • Controlled temperature (e.g., 0–5°C for sensitive intermediates) and inert atmosphere to prevent oxidation of the ethylthio group.
  • Solvent selection (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Purification via column chromatography or recrystallization to isolate the final product.
    Optimization requires monitoring reaction progress using TLC and adjusting pH for amine activation .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine ring protons at δ 3.5–4.0 ppm, ethylthio group at δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass).
  • FT-IR Spectroscopy : To confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C vibrations .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions of this compound with potential biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) between the compound and immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Docking Simulations : Use software like AutoDock Vina to predict binding poses, focusing on the morpholine group’s interaction with polar residues.
  • Competitive Binding Assays : Compare inhibition against known ligands (e.g., IC50 determination via fluorescence-based assays) .

Q. What methodologies are recommended for addressing discrepancies in reported biological activity data across different experimental models?

  • Methodological Answer :

  • Cross-Validation Studies : Repeat assays in parallel using standardized protocols (e.g., consistent cell lines, serum-free conditions).
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing ethylthio with methylthio) to identify critical functional groups.
  • Meta-Analysis of Published Data : Adjust for variables like assay sensitivity (e.g., luminescence vs. colorimetric readouts) or compound batch purity.
  • Pharmacophore Modeling : Identify essential binding features that may explain divergent results .

Q. What in vitro or in vivo models are most appropriate for evaluating the compound's pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • In Vitro :
  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp values).
  • Liver Microsomes : Measure metabolic stability (e.g., t1/2 using CYP450 isoforms).
  • In Vivo :
  • Rodent Models : Administer via oral/IP routes and collect plasma for LC-MS/MS analysis of bioavailability.
  • Tissue Distribution Studies : Use radiolabeled compound to track accumulation in target organs.
  • PK/PD Modeling : Link plasma concentration-time profiles to efficacy endpoints (e.g., tumor growth inhibition in xenografts) .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; rely on peer-reviewed methodologies.
  • For biological studies, prioritize assays that align with the compound’s structural features (e.g., morpholine for solubility, ethylthio for redox activity).
  • Always validate analytical data across multiple techniques to ensure reproducibility.

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